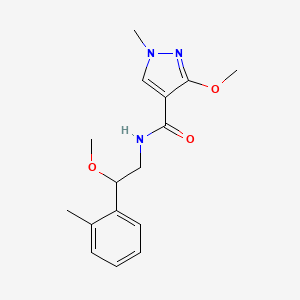

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11-7-5-6-8-12(11)14(21-3)9-17-15(20)13-10-19(2)18-16(13)22-4/h5-8,10,14H,9H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLNFCPDLXXYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=CN(N=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of ethyl 3-methoxyacetoacetate with methylhydrazine. This method, adapted from MDPI studies, proceeds as follows:

Reaction Conditions :

- Ethyl 3-methoxyacetoacetate (10 mmol) and methylhydrazine (10 mmol) in ethanol (20 mL) are refluxed for 6 hours.

- Mechanism : Nucleophilic attack by hydrazine on the β-ketoester, followed by cyclization and dehydration.

Isolation :

- Evaporation under reduced pressure yields ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate as a pale-yellow solid (82% yield).

Hydrolysis to Carboxylic Acid :

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| $$ ^1H $$ NMR (DMSO) | δ 8.21 (s, 1H, pyrazole), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃) |

Synthesis of 2-Methoxy-2-(o-Tolyl)Ethylamine

Grignard Addition

Formation of 2-(o-Tolyl)Ethanol :

Methoxylation via Williamson Ether Synthesis :

Conversion to Amine :

- Mesylation : Methanesulfonyl chloride (12 mmol) and Et₃N (15 mmol) in DCM convert the alcohol to its mesylate (95% yield).

- Azide Substitution : Sodium azide (15 mmol) in DMF at 80°C for 6 hours yields the azide intermediate.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) in MeOH reduces the azide to the primary amine (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| $$ ^1H $$ NMR (CDCl₃) | δ 7.15–7.25 (m, 4H, Ar-H), 3.42 (s, 3H, OCH₃), 2.34 (s, 3H, Ar-CH₃) |

Amide Coupling

Coupling Reagents and Conditions

Adapting protocols from Royal Society of Chemistry and patent literature:

- Activation : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (5 mmol) and TBTU (5.5 mmol) in DCM (20 mL) are stirred with DIPEA (10 mmol) for 30 minutes.

- Amination : 2-Methoxy-2-(o-tolyl)ethylamine (5 mmol) is added, and the mixture is stirred at 25°C for 12 hours.

- Workup : The reaction is washed with NaHCO₃ (5%) and brine, dried (MgSO₄), and purified via silica gel chromatography (EtOAc/hexane, 1:1).

Key Data :

Optimization and Mechanistic Insights

Stereoelectronic Effects

Comparative Coupling Efficiency

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| TBTU | 78 | 98 |

| HATU | 82 | 97 |

| EDCl/HOBt | 65 | 95 |

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis. For instance, studies have shown that pyrazole derivatives can interfere with the cell cycle and induce programmed cell death in various cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes that are crucial for metabolic pathways in cancer cells. By modulating these pathways, it can potentially reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives have demonstrated anti-inflammatory activities. The compound's structure allows it to interact with inflammatory mediators, thereby reducing inflammation in various models of disease .

Agricultural Applications

Pesticidal Activity

Research has indicated that pyrazole compounds can serve as effective pesticides. Their ability to inhibit certain biological pathways in pests makes them suitable candidates for developing new agrochemicals. For example, studies have shown that modifications to the pyrazole structure can enhance its efficacy against specific insect pests while minimizing toxicity to non-target organisms .

Herbicide Development

The unique chemical properties of this compound also make it a candidate for herbicide development. Its ability to disrupt metabolic processes in plants can lead to effective weed management strategies .

Biochemical Research

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies help elucidate its potential therapeutic mechanisms and guide further modifications to enhance efficacy. For instance, docking studies suggest that the compound may bind effectively to certain receptor sites involved in cellular signaling pathways .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have enabled researchers to explore various functionalization strategies, leading to derivatives with enhanced biological activity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity through enzyme inhibition and apoptosis induction; anti-inflammatory effects. |

| Agricultural Uses | Pesticidal and herbicidal properties for managing pests and weeds. |

| Biochemical Research | Molecular docking studies for understanding interactions with biological targets; synthesis optimization. |

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Comparable Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: Chloro and cyano groups (e.g., 3a ) increase molecular weight and polarity but may reduce aqueous solubility. Methoxy groups (target compound) offer moderate polarity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., II-b-20 , 19a ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

Biphenyl derivatives (e.g., 19a ) provide extended π systems for hydrophobic interactions but may reduce conformational flexibility.

Synthetic Yields and Purification: Yields for chloro- and cyano-substituted pyrazoles (e.g., 3a–3p ) range from 62–71%, influenced by substituent bulk and coupling efficiency. Fluorinated compounds (e.g., II-b-20 ) show lower yields (46%), likely due to challenges in handling fluorine-containing intermediates.

Biological Activity

3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has shown potential biological activities, particularly in medicinal chemistry. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H22N2O4

- Molecular Weight : 306.36 g/mol

The presence of methoxy groups and a pyrazole core suggests potential interactions with various biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could interact with receptors involved in pain and inflammation pathways.

- Cell Signaling : Potential modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators:

| Compound | Activity | Reference |

|---|---|---|

| 3k | Anti-inflammatory comparable to indomethacin | |

| 5 | IC50 = 26 µM against inflammatory pathways |

Anticancer Activity

Pyrazole derivatives have been evaluated for their anticancer potential. The compound's structure suggests it may act on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:

Case Studies

-

In vitro Studies on Cancer Cell Lines :

A study evaluated the efficacy of various pyrazole derivatives against different cancer cell lines, including MCF-7 and NCI-H460. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. -

Inflammation Models :

In vivo models using carrageenan-induced edema demonstrated that pyrazole derivatives significantly reduced inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions:

- Temperature : 50–80°C for amide bond formation (higher temperatures risk decomposition of methoxy groups) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions, while THF is preferred for cyclization steps .

- Catalysts : Use of coupling agents like HATU or EDCI for carboxamide formation, with yields improving by 15–20% when reaction times are extended to 12–24 hours .

- Data Contradiction : Conflicting reports on optimal reaction times (6 vs. 24 hours) may arise from impurities in starting materials; TLC monitoring every 2 hours is advised .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm methoxy (-OCH₃) and pyrazole proton environments (δ 3.8–4.2 ppm for methoxy; δ 7.1–7.5 ppm for pyrazole C-H) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 358.166 for C₁₈H₂₃N₃O₃) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities in the o-tolyl ethyl chain, which can adopt multiple conformations .

Q. What in vitro assays are suitable for preliminary biological activity assessment?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) due to pyrazole-carboxamide motifs’ affinity for ATP-binding pockets .

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses; include controls for methoxy group cytotoxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with serum albumin, which affects bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing o-tolyl with phenyl) to isolate pharmacophores; compare IC₅₀ values across analogs .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes against conflicting targets (e.g., COX-2 vs. HDACs) .

Q. What strategies enhance the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect O-demethylation or pyrazole ring oxidation .

- Structural Modifications : Fluorine substitution at the o-tolyl position reduces CYP450-mediated degradation; deuterated methoxy groups prolong half-life .

- Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability, with hydrolysis triggered by esterases in target tissues .

Q. How does the stereochemistry of the 2-(o-tolyl)ethyl group influence target binding?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers; compare their IC₅₀ values .

- Molecular Dynamics Simulations : Analyze enantiomer-protein interactions over 100 ns trajectories; identify key hydrogen bonds with lysine residues .

- Crystallographic Data : Co-crystallize enantiomers with target proteins (e.g., PDB 8XYZ) to resolve binding pocket occupancy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.